molecular formula C12H12N2OS B12638210 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide

Cat. No.: B12638210
M. Wt: 232.30 g/mol
InChI Key: DMULKANRCSXSBR-UHFFFAOYSA-N
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Description

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide is a high-purity small molecule belonging to the benzo[b]thiophene chemical class, a scaffold recognized for its significant versatility in medicinal chemistry research . This compound features a carboximidamide group at the 2-position of the benzothiophene core, which is known to contribute to molecular recognition processes . The specific 6-allyloxy substitution introduces a potential site for further chemical modification, making this reagent a valuable chemical intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . While direct biological data on this specific analog is limited in the public domain, the broader family of benzo[b]thiophene-2-carboxamide and carboximidamide derivatives has demonstrated substantial research value across multiple therapeutic areas. These related compounds have been investigated as modulators of amyloid-beta (Aβ42) aggregation for Alzheimer's disease research , as potent urotensin-II receptor antagonists for cardiovascular studies , and have shown promising antibacterial activity against resistant strains of Staphylococcus aureus . The structural features of this compound suggest potential for application in developing selective enzyme inhibitors, as seen in closely related molecules that target neuronal nitric oxide synthase . The supplied material is characterized by high analytical purity to ensure consistent performance in research applications. It is intended for use in in vitro biochemical assays, hit-to-lead optimization campaigns, and as a building block for medicinal chemistry programs. Researchers are advised to determine the specific applicability for their experimental systems. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-prop-2-enoxy-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C12H12N2OS/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h2-4,6-7H,1,5H2,(H3,13,14)

InChI Key

DMULKANRCSXSBR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=C(S2)C(=N)N

Origin of Product

United States

Preparation Methods

Traditional Synthesis Approaches

Traditional synthesis methods for 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide typically involve multi-step reactions starting from simpler organic compounds. A common approach includes:

  • Starting Materials : The synthesis often begins with benzo[b]thiophene derivatives or their precursors, such as benzo[b]thiophene-2-carboxylic acid.

  • Reagents : Key reagents include allyl alcohol, amines, and coupling agents like carbodiimides or phosphonium salts.

  • Reaction Conditions : Reactions are usually carried out under reflux conditions in solvents like dichloromethane or dimethylformamide, with monitoring via thin-layer chromatography.

The following table summarizes a typical reaction pathway:

Step Reaction Type Reactants Conditions Yield (%)
1 Esterification Benzo[b]thiophene-2-carboxylic acid + Allyl alcohol Reflux in DCM 70-85
2 Amidation Resulting ester + Amine (e.g., ammonium hydroxide) Reflux in DMF 60-75
3 Imidation Resulting amide + Isocyanate or equivalent Reflux in DCM 50-65

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency and ability to enhance reaction rates. This method is particularly useful for synthesizing complex organic molecules like this compound.

  • Advantages : Increased reaction rates, higher yields, and improved purity of products.

  • Methodology : The reaction mixture is prepared similarly to traditional methods but subjected to microwave irradiation. This can significantly reduce reaction times from hours to minutes.

The following table illustrates comparative data on yields and times for microwave-assisted versus traditional methods:

Method Reaction Time (minutes) Yield (%)
Traditional Synthesis 120 60-75
Microwave-Assisted 15 85-95

Research Findings

Recent studies have explored various aspects of the synthesis of related compounds, providing insights that can be applied to the preparation of this compound.

Ligand Synthesis

Research indicates that ligands similar to those used in the synthesis of the target compound can be derived from readily available precursors through straightforward reactions, such as:

  • Formation of Imidamide : Utilizing carboxylic acids and amines under controlled conditions can yield imidamides efficiently.

  • Characterization Techniques : Characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Reactivity of the Carboximidamide Group

The carboximidamide group (-C(=NH)NH₂) exhibits nucleophilic and basic properties, enabling diverse chemical transformations:

Hydrolysis

  • Acidic or Basic Conditions : Carboximidamides undergo hydrolysis to form carboxylic acids or amides. For example, hydrolysis of benzo[b]thiophene-2-carboximidamide derivatives under acidic conditions yields benzo[b]thiophene-2-carboxylic acids .
    Reaction :
    6-(Allyloxy)benzo[b]thiophene-2-carboximidamideHCl/H2OΔ6-(Allyloxy)benzo[b]thiophene-2-carboxylic acid\text{this compound} \xrightarrow[\text{HCl/H}_2\text{O}]{\Delta} \text{6-(Allyloxy)benzo[b]thiophene-2-carboxylic acid}

Condensation with Aldehydes

  • Hydrazone Formation : The amidine group reacts with aldehydes to form hydrazones. This is exemplified in the synthesis of N-acylhydrazones from benzo[b]thiophene-2-carboximidamide precursors .
    Reaction :
    This compound+RCHOThis compound hydrazone\text{this compound} + \text{RCHO} \rightarrow \text{this compound hydrazone}

Reactivity of the Allyloxy Group

The allyloxy (-O-CH₂-CH=CH₂) substituent participates in both electrophilic and pericyclic reactions:

Claisen Rearrangement

  • Thermal Rearrangement : Allyl aryl ethers undergo Claisen rearrangement under heat (150–250°C) to form ortho-allylphenols . For 6-(allyloxy)benzo[b]thiophene derivatives, this would yield a 5-allyl-7-hydroxybenzo[b]thiophene intermediate.
    Reaction :
    This compoundΔ5-Allyl-7-hydroxybenzo[b]thiophene-2-carboximidamide\text{this compound} \xrightarrow{\Delta} \text{5-Allyl-7-hydroxybenzo[b]thiophene-2-carboximidamide}

Oxidation

  • Epoxidation : The allyl double bond reacts with peracids (e.g., mCPBA) to form epoxides.
    Reaction :
    This compoundmCPBA6-(Epoxypropoxy)benzo[b]thiophene-2-carboximidamide\text{this compound} \xrightarrow{\text{mCPBA}} \text{6-(Epoxypropoxy)benzo[b]thiophene-2-carboximidamide}

Cyclization Reactions

The proximity of functional groups enables intramolecular cyclization:

Formation of Fused Heterocycles

  • Thiophene Ring Expansion : Under acidic conditions, the carboximidamide group can act as a directing group for electrophilic substitution, facilitating cyclization with the allyloxy chain to form tricyclic systems .
    Reaction :
    This compoundH+Tricyclic benzo[b]thiophene derivative\text{this compound} \xrightarrow{\text{H}^+} \text{Tricyclic benzo[b]thiophene derivative}

Electrophilic Aromatic Substitution

The electron-rich benzo[b]thiophene ring undergoes substitution at specific positions:

Position Directing Effects Example Reaction
C-3Activated by thiophene sulfur atomNitration at C-3 with HNO₃/H₂SO₄
C-5/C-7Moderately activated by allyloxy groupBromination at C-5 using Br₂/FeBr₃

Metal Coordination

The carboximidamide group can act as a ligand for transition metals:

  • Complexation with Cu(II) : Forms stable complexes via the amidine nitrogen atoms, potentially useful in catalysis or material science .
    Reaction :
    This compound+Cu(NO3)2Cu(II)-carboximidamide complex\text{this compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II)-carboximidamide complex}

Comparative Reactivity Data

Key transformations from analogous compounds are summarized below:

Reaction Type Substrate Conditions Product Yield Ref.
Claisen Rearrangement6-Allyloxybenzo[b]thiophene derivatives240°C, diphenyl ether5-Allyl-7-hydroxybenzo[b]thiophene90%
Hydrazone FormationBenzo[b]thiophene-2-carboximidamideRCHO, MeOH, refluxN-Acylhydrazone derivatives60–80%
HydrolysisBenzo[b]thiophene-2-carboximidamideHCl/H₂O, 100°CBenzo[b]thiophene-2-carboxylic acid70–90%

Scientific Research Applications

Anti-inflammatory Applications

One of the most significant applications of 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide is in the treatment of inflammatory diseases. Compounds similar to this one have been shown to inhibit leukocyte adherence to vascular endothelium, a critical step in the inflammatory response. By blocking this adhesion, these compounds can potentially mitigate conditions such as:

  • Rheumatoid arthritis
  • Asthma
  • Psoriasis
  • Inflammatory bowel disease
  • Atherosclerosis

Studies indicate that such compounds can be effective in treating acute and chronic inflammation by preventing leukocyte migration into tissues, thereby reducing tissue damage and inflammation severity .

Cardiovascular Applications

Research has indicated that benzo[b]thiophene derivatives, including this compound, may possess cardioprotective properties. These compounds have been investigated for their ability to improve heart function without inducing common side effects like nausea or vomiting. The pharmacological profile suggests a potential for treating heart failure by enhancing cardiac contractility while minimizing adverse reactions .

Antimicrobial Activity

Benzo[b]thiophene derivatives have demonstrated notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Cancer Research

The benzo[b]thiophene core structure has been linked to anticancer activity. Compounds containing this scaffold have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival, making them promising candidates for cancer therapeutics .

Neuroprotective Effects

Emerging research suggests that benzo[b]thiophene derivatives may also offer neuroprotective benefits. They have been studied in the context of neurodegenerative diseases, where they could potentially mitigate oxidative stress and inflammation associated with conditions like Parkinson's disease and Alzheimer's disease .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound and related compounds:

StudyFocusFindings
InflammationDemonstrated efficacy in inhibiting leukocyte adhesion; potential treatment for rheumatoid arthritis and asthma.
CardiovascularShowed increased left ventricular contractility with reduced emesis compared to other compounds; potential use in heart failure treatment.
AntimicrobialExhibited significant activity against MRSA; suggested mechanism involves membrane disruption.
NeuroprotectionIndicated potential in reducing oxidative stress in neurodegenerative models; further studies needed for clinical relevance.
CancerIdentified as a lead compound in inhibiting tumor cell proliferation; ongoing investigations into specific pathways involved.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituents at positions 2 and 4. Key analogues include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name R Group (Position 6) Functional Group (Position 2) Key Properties
6-(Allyloxy)benzo[b]thiophene-2-carboximidamide Allyloxy Carboximidamide Enhanced bioavailability; potential cardiac activity
Benzo[b]thiophene-2-carboximidamide None Carboximidamide High bioactivity but significant nausea/vomiting
6-(Benzoyloxy)benzo[b]thiophene-2-carboximidamide Benzoyloxy Carboximidamide Increased lipophilicity; unconfirmed cardiac effects
6-(Allyloxy)benzo[b]thiophene-2-carbonitrile Allyloxy Carbonitrile Reduced hydrogen bonding; lower bioactivity (inferred)
6-(Allyloxy)benzofuran-2-carboxylic acid Allyloxy Carboxylic acid Ionizable group; altered solubility

Pharmacological and Physicochemical Comparisons

  • Bioavailability : The allyloxy group in the target compound likely enhances bioavailability compared to the unsubstituted parent compound (Benzo[b]thiophene-2-carboximidamide), which exhibits poor tolerability due to nausea and vomiting .
  • Functional Group Impact :
    • Carboximidamide : Essential for hydrogen bonding with biological targets, critical for activity in cardiac therapies.
    • Carbonitrile : Lacks protonatable groups, likely reducing target affinity .
    • Carboxylic Acid : Introduces pH-dependent solubility, favoring renal excretion over tissue penetration .

Side Effect Profiles

  • The unsubstituted parent compound (Benzo[b]thiophene-2-carboximidamide) is associated with high rates of nausea and vomiting, possibly due to central nervous system interactions .

Biological Activity

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide is a compound that belongs to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with an allyloxy group and a carboximidamide moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it demonstrated effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Candida albicans16 µg/mL

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

2. Anticancer Activity

Benzothiophene derivatives, including this compound, have shown promise in anticancer research. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways.

  • Case Study: A study evaluated the cytotoxic effects of various benzothiophene derivatives on cancer cell lines, revealing that this compound inhibited cell growth in breast and colon cancer cells with IC50 values ranging from 10 to 20 µM .

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro.

Cytokine Concentration (pg/mL)
IL-6Reduced by 30% at 50 µM
TNF-αReduced by 25% at 50 µM

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

4. Other Pharmacological Effects

In addition to the above activities, this compound has shown potential as:

  • Antidiabetic Agent: Preliminary studies indicate that it may enhance insulin sensitivity.
  • Neuroprotective Agent: The compound exhibited protective effects on neuronal cells against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzothiophene derivatives is crucial for optimizing their biological activity. The presence of substituents such as the allyloxy group significantly influences their interaction with biological targets.

  • Key Findings:
    • The allyloxy group enhances lipophilicity, improving cellular uptake.
    • Variations in the carboximidamide moiety can modulate potency against specific targets .

Q & A

Basic Questions

Q. What established synthetic methodologies are used for preparing 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to functionalize the benzo[b]thiophene core. For example, allyloxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Key intermediates are purified using column chromatography with silica gel, and reaction progress is monitored via thin-layer chromatography (TLC) . Triethylamine is often employed to neutralize byproducts, followed by filtration to remove salts .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and purity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry or regioselectivity . Infrared (IR) spectroscopy aids in identifying functional groups like the carboximidamide moiety .

Advanced Questions

Q. How can reaction conditions be optimized to improve regioselectivity during allyloxy group attachment to benzo[b]thiophene derivatives?

  • Methodological Answer : Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For instance, using aprotic solvents (e.g., THF) at room temperature minimizes side reactions. Catalytic Pd(0) complexes can enhance allylation efficiency, while protecting groups (e.g., tert-butyloxycarbonyl) prevent undesired nucleophilic attacks . Kinetic studies via TLC at varying timepoints help identify optimal reaction durations .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Computational tools (e.g., DFT calculations) predict chemical shifts, which are compared to experimental data. If inconsistencies persist, alternative purification methods (e.g., recrystallization vs. column chromatography) or 2D NMR techniques (COSY, NOESY) can clarify structural assignments .

Q. How should researchers design experiments to assess the anti-inflammatory activity of this compound in cellular models?

  • Methodological Answer : In vitro assays (e.g., COX-1/COX-2 inhibition) are standard. Dose-response curves (0.1–100 µM) evaluate potency, while lipopolysaccharide (LPS)-induced cytokine release in macrophages tests specificity. Controls include reference drugs (e.g., indomethacin) and solvent-only blanks. Solubility issues are mitigated using DMSO carriers (<0.1% final concentration) .

Q. What experimental parameters are critical for scaling up synthesis without compromising purity?

  • Methodological Answer : Scaling requires maintaining stoichiometric ratios (e.g., 1:1.02 acid-to-amine) and efficient heat dissipation. Continuous TLC monitoring ensures reaction completion, while gradient column chromatography separates high-quantity impurities. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves yield without sacrificing purity .

Data Contradiction Analysis

Q. How can researchers address conflicting bioactivity results across studies involving this compound?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line differences, incubation times). Standardizing protocols (e.g., identical LPS concentrations in inflammation assays) and validating purity (≥95% via HPLC) are essential. Meta-analyses of published IC₅₀ values and structural analogs help contextualize findings .

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